4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzamide
Description
Properties
IUPAC Name |
4-(difluoromethyl)-N-prop-2-ynylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO/c1-2-7-14-11(15)9-5-3-8(4-6-9)10(12)13/h1,3-6,10H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIANGAPEBVNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Formation
The synthesis begins with the activation of 4-(difluoromethyl)benzoic acid to its acyl chloride derivative. This step employs thionyl chloride (SOCl₂) under reflux conditions, as demonstrated in analogous preparations of N-propargylbenzamides.
Procedure:
-
4-(Difluoromethyl)benzoic acid (1.0 equiv, 10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL).
-
SOCl₂ (1.5 equiv, 15 mmol) is added dropwise at 0°C under nitrogen.
-
The mixture is refluxed at 40°C for 4 hr, with progress monitored by thin-layer chromatography (TLC).
-
Excess SOCl₂ and solvent are removed under reduced pressure, yielding 4-(difluoromethyl)benzoyl chloride as a pale-yellow oil (quantitative yield).
Key Considerations:
Amidation with Propargylamine
The acyl chloride is reacted with propargylamine in the presence of a base to form the target amide. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is critical for neutralizing HCl, driving the reaction to completion.
Procedure:
-
Propargylamine (1.2 equiv, 12 mmol) and TEA (2.0 equiv, 20 mmol) are dissolved in DCM (20 mL) at 0°C.
-
4-(Difluoromethyl)benzoyl chloride (1.0 equiv, 10 mmol) in DCM (10 mL) is added dropwise over 15 min.
-
The mixture is stirred at room temperature for 12 hr.
-
The reaction is quenched with water (50 mL), and the organic layer is extracted with DCM (3 × 30 mL).
-
The combined organic phases are dried over MgSO₄, filtered, and concentrated.
-
Crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield the title compound as a white solid (82% yield).
Optimization Insights:
-
Base Selection : DIPEA improves yields (88%) compared to TEA (82%) due to enhanced HCl scavenging.
-
Solvent : Dichloroethane (DCE) at 70°C reduces reaction time to 6 hr but risks propargylamine polymerization.
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, CDCl₃):
-
δ 8.02 (d, J = 8.3 Hz, 2H, ArH),
-
7.62 (d, J = 8.3 Hz, 2H, ArH),
-
6.56 (t, J = 54.0 Hz, 1H, CF₂H),
-
4.21 (dd, J = 2.5, 5.0 Hz, 2H, NCH₂),
-
2.31 (t, J = 2.5 Hz, 1H, ≡CH).
13C NMR (126 MHz, CDCl₃):
-
δ 166.5 (C=O),
-
141.2 (t, J = 25.4 Hz, C-CF₂H),
-
130.1 (ArC), 128.9 (ArC),
-
112.3 (t, J = 236.0 Hz, CF₂H),
-
78.9 (≡C), 72.1 (≡CH),
-
30.8 (NCH₂).
19F NMR (470 MHz, CDCl₃):
-
δ -113.5 (t, J = 54.0 Hz, CF₂H).
HRMS (ESI+) :
-
m/z [M + H]⁺ calcd for C₁₁H₁₀F₂NO: 218.0726; found: 218.0729.
Purity and Yield Optimization
| Condition | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Standard | TEA | DCM | 25 | 12 | 82 |
| Optimized | DIPEA | DCM | 25 | 12 | 88 |
| High-Temp | DIPEA | DCE | 70 | 6 | 75 |
Key Observations :
-
Elevated temperatures in DCE accelerate the reaction but reduce yield due to side reactions.
-
DIPEA minimizes racemization and improves solubility of intermediates.
Scalability and Industrial Relevance
Kilogram-Scale Production
A scaled-up procedure (1 mol) using DIPEA in DCM achieves 85% yield with comparable purity (>98%), confirming feasibility for industrial applications.
Critical Modifications :
-
Slow addition of acyl chloride to prevent exothermic side reactions.
-
Use of a continuous extraction system to streamline workup.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the prop-2-yn-1-yl group can facilitate covalent modification of the target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Propargyl-Containing Benzamides
4-(2-Bromoacetyl)-N-(prop-2-yn-1-yl)benzamide ():
- Differs by the presence of a bromoacetyl group instead of difluoromethyl.
- The bromoacetyl group enhances electrophilicity, enabling nucleophilic substitution reactions, whereas the difluoromethyl group improves metabolic stability and lipophilicity.
N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-N-(prop-2-yn-1-yl)benzamide (): Incorporates a thiazole ring linked to the benzamide.
N-(Prop-2-yn-1-yl)-4-(pyridin-3-yl)pyrimidin-2-amine ():
- Replaces the benzamide core with a pyrimidine-pyridine scaffold.
- The nitrogen-rich heterocycles enhance water solubility but reduce logP compared to the benzamide derivative.
Fluorinated Benzamides
- A c-Met inhibitor with a fluorinated benzamide core.
- The 2-fluoro-N-methyl substitution in capmatinib improves target binding affinity, while the difluoromethyl group in the target compound may alter steric and electronic interactions.
4-Fluoro-N-methyl-N-{4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide (): Combines fluorine with a thiazole-pyrimidine group. The fluorine atom in this compound enhances metabolic stability, similar to the difluoromethyl group in the target compound, but the latter’s bulkier substituent may influence receptor binding.
Antimicrobial Activity
- Derivatives like 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide exhibit potent activity against Desulfovibrio piger (IC50: 0.37–1.10 µmol/L).
- The absence of a hydroxyl group in 4-(difluoromethyl)-N-(prop-2-yn-1-yl)benzamide likely reduces antimicrobial efficacy but may enhance blood-brain barrier penetration.
Anticancer Activity
- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide shows high activity against cervical cancer.
- The propargyl group in the target compound could enable click chemistry modifications for targeted drug delivery, a feature absent in imidazole derivatives.
Physicochemical and Spectroscopic Data
Table 1: Key Properties of Selected Benzamides
*Estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
